REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[CH2:3][CH2:4][C:5]([O:7]CC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O1[CH2:21][CH2:20][CH2:19][CH2:18]1.O.[OH-].[Na+].O1CC[CH2:27][CH2:26]1>C(OCC)C>[CH3:10][CH:2]([CH3:1])[CH:3]([C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1)[CH2:4][CH2:5][OH:7] |f:1.2.3.4.5.6.7,9.10|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)OCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
lithium aluminum hydride tetrahydrofuran
|
Quantity
|
1.58 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was naturally returned to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
the resulting insoluble matters were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCO)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 257 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |